molecular formula C8H7ClN2O3S B12872818 2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride

2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride

Cat. No.: B12872818
M. Wt: 246.67 g/mol
InChI Key: CRHAXMSUXVNQDR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonyl chloride group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole coreOne common method involves the use of 2-aminophenol and substituted aryl aldehydes in the presence of a catalyst such as Cu2O in dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aminomethyl group can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The benzoxazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modulation of receptor function. The benzoxazole core may also interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-methylbenzoxazole share structural similarities with 2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride.

    Sulfonyl Chloride Compounds: Other sulfonyl chloride-containing compounds, such as benzenesulfonyl chloride and toluenesulfonyl chloride, exhibit similar reactivity.

Uniqueness

This compound is unique due to the combination of its benzoxazole core and the presence of both aminomethyl and sulfonyl chloride functional groups

Properties

Molecular Formula

C8H7ClN2O3S

Molecular Weight

246.67 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O3S/c9-15(12,13)5-1-2-7-6(3-5)11-8(4-10)14-7/h1-3H,4,10H2

InChI Key

CRHAXMSUXVNQDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CN

Origin of Product

United States

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